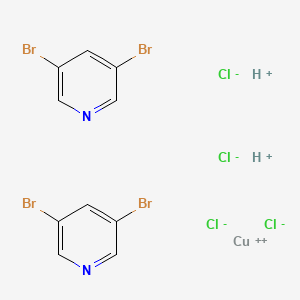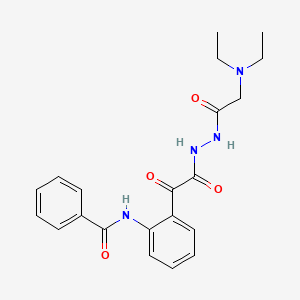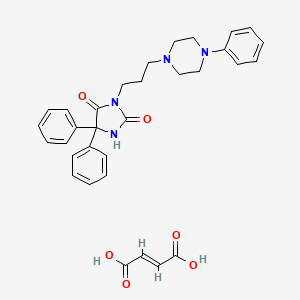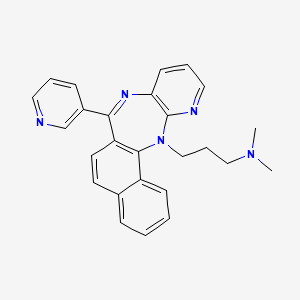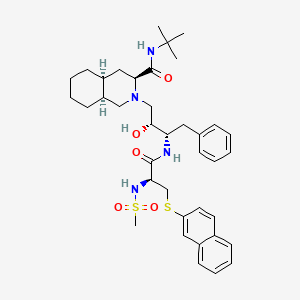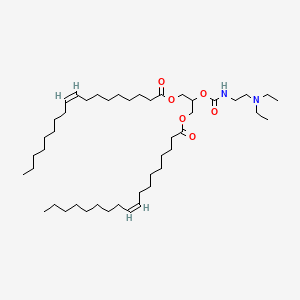
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol: is a synthetic compound with the molecular formula C46H86N2O6 and a molecular weight of 763.2 g/mol . It is characterized by its complex structure, which includes a diethylaminoethyl group and dioleylglycerol backbone. This compound is known for its applications in various scientific fields, particularly in the development of liposomal formulations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol typically involves the following steps :
Preparation of Dioleylglycerol: Dioleylglycerol is synthesized by esterification of glycerol with oleic acid under acidic conditions.
Introduction of Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a carbamoylation reaction. This involves reacting dioleylglycerol with diethylaminoethyl isocyanate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with oleic acid.
Carbamoylation: Introduction of the diethylaminoethyl group using industrial reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The diethylaminoethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of complex lipids and surfactants.
Biology: Employed in the formulation of liposomes for drug delivery systems.
Medicine: Utilized in the development of targeted drug delivery systems, particularly for cancer therapy.
Industry: Applied in the production of cosmetics and personal care products due to its emulsifying properties.
作用機序
The mechanism of action of 2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol involves its ability to form liposomal structures . These liposomes can encapsulate drugs, enhancing their stability and bioavailability. The compound interacts with cellular membranes, facilitating the delivery of encapsulated drugs to target cells. The diethylaminoethyl group plays a crucial role in the compound’s cationic nature, which aids in the interaction with negatively charged cellular membranes.
類似化合物との比較
Similar Compounds
- 2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleoylglycerol
- 2-Diethylaminoethyl hexanoate
- Diethylaminoethyl cellulose
Uniqueness
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol is unique due to its specific structure, which combines a diethylaminoethyl group with a dioleylglycerol backbone. This combination imparts unique properties, such as enhanced liposomal formation and improved drug delivery capabilities, distinguishing it from other similar compounds .
特性
CAS番号 |
160005-13-0 |
|---|---|
分子式 |
C46H86N2O6 |
分子量 |
763.2 g/mol |
IUPAC名 |
[2-[2-(diethylamino)ethylcarbamoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C46H86N2O6/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(49)52-41-43(54-46(51)47-39-40-48(7-3)8-4)42-53-45(50)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h21-24,43H,5-20,25-42H2,1-4H3,(H,47,51)/b23-21-,24-22- |
InChIキー |
SDFOCMGSQNWWPN-SXAUZNKPSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)NCCN(CC)CC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)NCCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


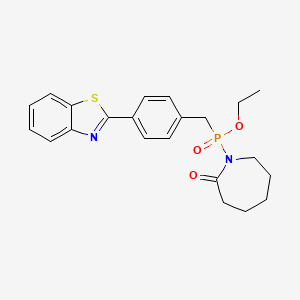

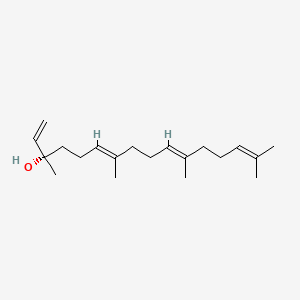
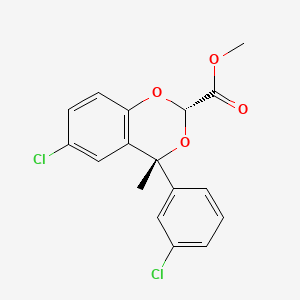
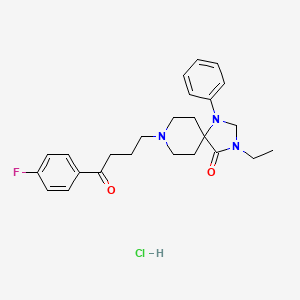
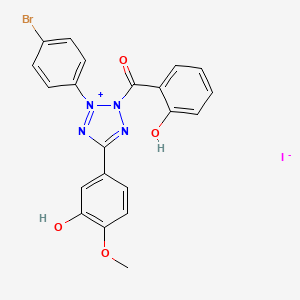
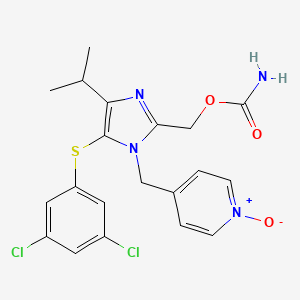
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)

